molecular formula C29H30N4O4 B2477401 N-(2-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251608-47-5

N-(2-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2477401
CAS No.: 1251608-47-5
M. Wt: 498.583
InChI Key: MPBRVGRXMRBQOR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized for studying its structural properties. In one study, a similar compound, "2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide," was synthesized using a 'one-pot' reductive cyclization process, and its structure was elucidated using various spectroscopic methods (Bhaskar et al., 2019).

Biological Activities and Applications

  • Compounds with similar structures have been studied for various biological activities. For instance, "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives" explored the in vitro cytotoxic activity of synthesized compounds against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for cancer treatment applications (Hassan et al., 2014).

Corrosion Inhibition

  • In the study "Effect of OH, NH2 and OCH3 groups on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives," similar compounds were synthesized and explored for their corrosion inhibition potential, demonstrating significant industrial applications (Prashanth et al., 2021).

Crystal Structure Analysis

  • The compound's crystal structure plays a crucial role in understanding its properties and potential applications. For example, "Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid" provided insights into the crystal structure of a similar compound, which is essential for designing drugs and materials with specific properties (Yeong et al., 2018).

Antitumor Activity

  • Another study, "SYNTHESIS AND STUDY OF ANTITUMOR ACTIVITY OF SUBSTITUTED IMIDAZOLECARBOXAMIDES," synthesized novel imidazolecarboxamide derivatives and evaluated their antitumor activity, indicating the compound's potential in cancer treatment (Hadizadeh et al., 2007).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-3-37-27-7-5-4-6-25(27)32-29(35)26-19-33(20-30-26)18-22-8-13-23(14-9-22)31-28(34)17-12-21-10-15-24(36-2)16-11-21/h4-11,13-16,19-20H,3,12,17-18H2,1-2H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBRVGRXMRBQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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